molecular formula C19H24FN5O7S B7790864 Gemifloxacin mesylate CAS No. 204519-65-3

Gemifloxacin mesylate

Cat. No. B7790864
Key on ui cas rn: 204519-65-3
M. Wt: 485.5 g/mol
InChI Key: JIYMVSQRGZEYAX-CWUUNJJBSA-N
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Patent
US07700617B2

Procedure details

7-(3-Aminomethyl-4-methyloxyiminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (3.89 g, 10 mmol) was suspended in a mixture of dichloromethane and ethanol (110 ml, 8:2 v/v). Methanesulfonic acid (0.94 g, 9.8 mmol) was added dropwise and the resulting solution was stirred for 1 hour at 0° C. The resulting solid was filtered, washed with ethanol then dried to give the title compound (4.55 g).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[C:7](=[N:8][O:9][CH3:10])[CH2:6][N:5]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:27])[C:16]([C:24]([OH:26])=[O:25])=[CH:17][N:18]3[CH:21]3[CH2:23][CH2:22]3)=[CH:13][C:12]=2[F:28])[CH2:4]1.[CH3:29][S:30]([OH:33])(=[O:32])=[O:31]>ClCCl.C(O)C>[CH3:29][S:30]([OH:33])(=[O:32])=[O:31].[NH2:1][CH2:2][CH:3]1[C:7](=[N:8][O:9][CH3:10])[CH2:6][N:5]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:27])[C:16]([C:24]([OH:26])=[O:25])=[CH:17][N:18]3[CH:21]3[CH2:23][CH2:22]3)=[CH:13][C:12]=2[F:28])[CH2:4]1 |f:4.5|

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
NCC1CN(CC1=NOC)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.94 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
then dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)O.NCC1CN(CC1=NOC)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.55 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07700617B2

Procedure details

7-(3-Aminomethyl-4-methyloxyiminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (3.89 g, 10 mmol) was suspended in a mixture of dichloromethane and ethanol (110 ml, 8:2 v/v). Methanesulfonic acid (0.94 g, 9.8 mmol) was added dropwise and the resulting solution was stirred for 1 hour at 0° C. The resulting solid was filtered, washed with ethanol then dried to give the title compound (4.55 g).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[C:7](=[N:8][O:9][CH3:10])[CH2:6][N:5]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:27])[C:16]([C:24]([OH:26])=[O:25])=[CH:17][N:18]3[CH:21]3[CH2:23][CH2:22]3)=[CH:13][C:12]=2[F:28])[CH2:4]1.[CH3:29][S:30]([OH:33])(=[O:32])=[O:31]>ClCCl.C(O)C>[CH3:29][S:30]([OH:33])(=[O:32])=[O:31].[NH2:1][CH2:2][CH:3]1[C:7](=[N:8][O:9][CH3:10])[CH2:6][N:5]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:27])[C:16]([C:24]([OH:26])=[O:25])=[CH:17][N:18]3[CH:21]3[CH2:23][CH2:22]3)=[CH:13][C:12]=2[F:28])[CH2:4]1 |f:4.5|

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
NCC1CN(CC1=NOC)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.94 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
then dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)O.NCC1CN(CC1=NOC)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.55 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07700617B2

Procedure details

7-(3-Aminomethyl-4-methyloxyiminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (3.89 g, 10 mmol) was suspended in a mixture of dichloromethane and ethanol (110 ml, 8:2 v/v). Methanesulfonic acid (0.94 g, 9.8 mmol) was added dropwise and the resulting solution was stirred for 1 hour at 0° C. The resulting solid was filtered, washed with ethanol then dried to give the title compound (4.55 g).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[C:7](=[N:8][O:9][CH3:10])[CH2:6][N:5]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:27])[C:16]([C:24]([OH:26])=[O:25])=[CH:17][N:18]3[CH:21]3[CH2:23][CH2:22]3)=[CH:13][C:12]=2[F:28])[CH2:4]1.[CH3:29][S:30]([OH:33])(=[O:32])=[O:31]>ClCCl.C(O)C>[CH3:29][S:30]([OH:33])(=[O:32])=[O:31].[NH2:1][CH2:2][CH:3]1[C:7](=[N:8][O:9][CH3:10])[CH2:6][N:5]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:27])[C:16]([C:24]([OH:26])=[O:25])=[CH:17][N:18]3[CH:21]3[CH2:23][CH2:22]3)=[CH:13][C:12]=2[F:28])[CH2:4]1 |f:4.5|

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
NCC1CN(CC1=NOC)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.94 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
then dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)O.NCC1CN(CC1=NOC)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.55 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07700617B2

Procedure details

7-(3-Aminomethyl-4-methyloxyiminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (3.89 g, 10 mmol) was suspended in a mixture of dichloromethane and ethanol (110 ml, 8:2 v/v). Methanesulfonic acid (0.94 g, 9.8 mmol) was added dropwise and the resulting solution was stirred for 1 hour at 0° C. The resulting solid was filtered, washed with ethanol then dried to give the title compound (4.55 g).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[C:7](=[N:8][O:9][CH3:10])[CH2:6][N:5]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:27])[C:16]([C:24]([OH:26])=[O:25])=[CH:17][N:18]3[CH:21]3[CH2:23][CH2:22]3)=[CH:13][C:12]=2[F:28])[CH2:4]1.[CH3:29][S:30]([OH:33])(=[O:32])=[O:31]>ClCCl.C(O)C>[CH3:29][S:30]([OH:33])(=[O:32])=[O:31].[NH2:1][CH2:2][CH:3]1[C:7](=[N:8][O:9][CH3:10])[CH2:6][N:5]([C:11]2[N:20]=[C:19]3[C:14]([C:15](=[O:27])[C:16]([C:24]([OH:26])=[O:25])=[CH:17][N:18]3[CH:21]3[CH2:23][CH2:22]3)=[CH:13][C:12]=2[F:28])[CH2:4]1 |f:4.5|

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
NCC1CN(CC1=NOC)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.94 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
then dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)O.NCC1CN(CC1=NOC)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.55 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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